molecular formula C20H20N2O5S B2640598 2-(4-acetyl-2-methoxyphenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide CAS No. 1421478-43-4

2-(4-acetyl-2-methoxyphenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide

Cat. No. B2640598
CAS RN: 1421478-43-4
M. Wt: 400.45
InChI Key: VYLLOTXYILDSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality 2-(4-acetyl-2-methoxyphenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-acetyl-2-methoxyphenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

Acetovanillone possesses antioxidant activity, making it valuable in combating oxidative stress. Its ability to scavenge free radicals contributes to cellular protection. Researchers have explored its potential in preventing oxidative damage associated with various diseases, including cardiovascular disorders and neurodegenerative conditions .

Cardioprotective Effects

Studies have investigated Acetovanillone’s role as a cardioprotective agent. By inhibiting NADPH oxidase activity, it reduces the production of reactive oxygen species (ROS) during myocardial reperfusion. This protective effect may help mitigate reperfusion injury and enhance overall cardiac function .

Anti-Inflammatory Activity

Acetovanillone exhibits anti-inflammatory properties. It suppresses neutrophil infiltration and reduces pro-inflammatory cytokines. Researchers have explored its potential in inflammatory conditions, such as arthritis and inflammatory bowel disease .

Synthetic Intermediates

Beyond its biological activities, Acetovanillone serves as an essential intermediate in organic synthesis. It is used to create various pharmaceutical compounds, including the antimalarial drug Ipanolide . Its versatile structure allows for modifications and functionalization, making it valuable in synthetic chemistry .

Flavor and Fragrance Industry

Due to its faint sweet vanillin-like odor, Acetovanillone finds application in the flavor and fragrance industry. It contributes to vanilla-like scents and flavors in perfumes, cosmetics, and food products .

Organic Synthesis and Medicinal Chemistry

Researchers have harnessed Acetovanillone’s structure for designing novel drugs. It serves as a building block for synthesizing various pharmacologically active compounds. Additionally, its role as an NADPH oxidase inhibitor makes it relevant in drug development for cardiovascular and inflammatory diseases .

ChemicalBook. “Acetovanillone (CAS 498-02-2) - Chemical Properties, Uses, Production.”

properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-12-18(28-20(22-12)16-5-4-8-26-16)10-21-19(24)11-27-15-7-6-14(13(2)23)9-17(15)25-3/h4-9H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLLOTXYILDSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)COC3=C(C=C(C=C3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetyl-2-methoxyphenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide

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